Parogrelil hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NM-702 involves the condensation of dibromopyridiazinone with 3-picolylamine, followed by conversion to the corresponding hydrochloride salt . The reaction conditions typically involve the use of solvents such as toluene and reagents like phosphorus tribromide for bromination . Industrial production methods for NM-702 are not extensively documented, but the synthesis route mentioned provides a basis for large-scale production.
Chemical Reactions Analysis
NM-702 undergoes several types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: NM-702 can participate in substitution reactions, especially involving its bromine and chlorine substituents.
Common reagents used in these reactions include phosphorus tribromide for bromination and various reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NM-702 has several scientific research applications, including:
Chemistry: NM-702 is used as a model compound in studying the inhibition of phosphodiesterase and thromboxane A2 synthase.
Biology: The compound is investigated for its effects on cellular signaling pathways involving cyclic nucleotides.
Industry: The compound’s inhibitory effects on phosphodiesterase and thromboxane A2 synthase make it a candidate for developing new pharmaceuticals targeting these enzymes.
Mechanism of Action
NM-702 exerts its effects by inhibiting phosphodiesterase and thromboxane A2 synthase . By inhibiting phosphodiesterase, NM-702 increases the levels of cyclic nucleotides, leading to vasodilation and improved blood flow. The inhibition of thromboxane A2 synthase reduces the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator . These combined actions help improve exercise performance and reduce symptoms in patients with peripheral arterial disease.
Comparison with Similar Compounds
NM-702 is unique in its dual inhibition of phosphodiesterase and thromboxane A2 synthase. Similar compounds include:
Cilostazol: Another phosphodiesterase inhibitor used to treat intermittent claudication.
Aspirin: Inhibits thromboxane A2 synthase but does not inhibit phosphodiesterase.
Dipyridamole: Inhibits phosphodiesterase but has different molecular targets compared to NM-702.
NM-702’s uniqueness lies in its ability to inhibit both phosphodiesterase and thromboxane A2 synthase, providing a broader therapeutic effect compared to compounds that target only one of these enzymes .
Properties
Key on ui mechanism of action |
NM-702 is a novel drug that inhibits phosphodiesterase as well as thromboxane A2 synthase. |
---|---|
CAS No. |
878796-94-2 |
Molecular Formula |
C19H19BrCl2N4O2 |
Molecular Weight |
486.2 g/mol |
IUPAC Name |
5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C19H18BrClN4O2.ClH/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13;/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26);1H |
InChI Key |
QWGUGDYWUADMGB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
139145-84-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-bromo-6-(3-(4-chlorophenyl)propoxy)-5-(3-pyridylmethylamino)-3(2H)-pyridazinone hydrochloride NM-702 NT 702 NT-702 NT702 cpd parogrelil hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.